1-Methylpiperazin-2-one
Overview
Description
1-Methylpiperazin-2-one is a chemical compound that is part of the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms opposite each other. The compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1-Methylpiperazin-2-one derivatives has been explored in several studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the drug imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the compound's utility in pharmaceutical synthesis . Additionally, the synthesis of 1-methylpiperazinediium tetrasulfidotungstate monohydrate from 1-methylpiperazine has been reported, showcasing the compound's versatility in forming hybrid organic-inorganic materials .
Molecular Structure Analysis
The molecular structure of 1-Methylpiperazin-2-one and its derivatives has been extensively analyzed using various techniques. For example, the crystal structure of a benzimidazole derivative containing a 4-methylpiperazin-1-yl moiety was determined by X-ray crystallography, confirming the expected planar benzimidazole ring system and chair conformation of the piperazine ring . Similarly, multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids have been crystallized, revealing diverse three-dimensional supramolecular architectures stabilized by robust hydrogen-bond interactions .
Chemical Reactions Analysis
1-Methylpiperazin-2-one is reactive and can participate in various chemical reactions. The compound has been used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, indicating its ability to engage in charge-transfer interactions and hydrogen bonding . Additionally, the synthesis of 1,4-disubstituted 2-methylpiperazine derivatives as potential 5-HT(1A) receptor ligands involves the reaction of 2-methylpiperazine with halogenated compounds, demonstrating the compound's reactivity in forming substituted piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methylpiperazin-2-one derivatives have been characterized in several studies. Vibrational spectroscopic analysis (FTIR and FT-Raman) and quantum chemical calculations have been used to investigate the electronic properties of 1-Amino-4-methylpiperazine, providing insights into the charge density distribution and site of chemical reactivity . The thermal stability, optical absorption, and antioxidant properties of 1-methylpiperazine-1,4-diium bis(nitrate) have also been studied, revealing the material's stability and potential for antioxidant applications .
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 1-Methylpiperazin-2-one has been used in the synthesis of biologically active targets and drugs . It has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
- Methods of Application or Experimental Procedures : The sequence involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
- Results or Outcomes : The sequence provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
Application in Molecular Imprinting
- Specific Scientific Field : Molecular Imprinting
- Summary of the Application : 1-Methylpiperazin-2-one has been used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) .
- Methods of Application or Experimental Procedures : The compound is used as a mimic template to prepare MIMs . The specific procedures would depend on the exact experimental setup and the materials used.
- Results or Outcomes : The use of 1-Methylpiperazin-2-one in this context helps in the creation of MIMs, which have various applications in fields like sensing, separation science, and catalysis .
Application in Stationary Phase Preparation
- Specific Scientific Field : Chromatography
- Summary of the Application : 1-Methylpiperazin-2-one has been used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a difunctional strong anion-exchange stationary phase . The specific procedures would depend on the exact experimental setup and the materials used.
- Results or Outcomes : The use of 1-Methylpiperazin-2-one in this context helps in the preparation of a stationary phase, which is a crucial component in chromatographic separations .
Safety And Hazards
properties
IUPAC Name |
1-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIMSSFGUGTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402847 | |
Record name | 1-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazin-2-one | |
CAS RN |
59702-07-7 | |
Record name | 1-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-piperazinone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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